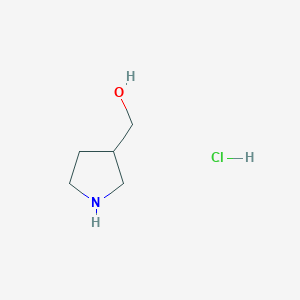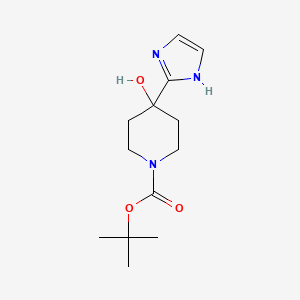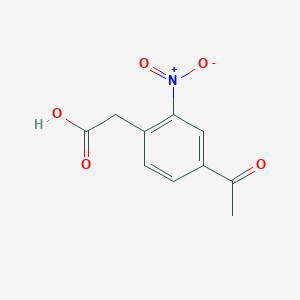
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the alkylation of potassium nitrophenoxides with a 2-bromoester, followed by reduction of the resulting nitro ethers using Fe/AcOH and Zn/NH4Cl . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like Fe/AcOH and Zn/NH4Cl.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions, using appropriate reagents and conditions.
Common reagents used in these reactions include Fe/AcOH, Zn/NH4Cl, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. Due to the presence of the fluorine atom at the C-6 position, the compound exhibits unique biological activities, including phytotoxic effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-4-methyl-2H-1,4-benzoxazin-3-one can be compared with other similar compounds in the benzoxazinone family, such as:
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: This compound also contains a fluorine atom at the C-6 position and exhibits similar biological activities.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the C-6 position and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
6-fluoro-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLVTDBNLWGNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














